Z-D-Gln-Onp
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Overview
Description
Z-D-Gln-Onp, also known as N-α-Cbz-L-glutamine p-nitrophenyl ester, is a chemical compound with the molecular formula C19H19N3O7 and a molecular weight of 401.37 g/mol . This compound is commonly used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gln-Onp typically involves the esterification of N-α-Cbz-L-glutamine with p-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure consistent quality and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Z-D-Gln-Onp undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines and thiols, which react with the nitrophenyl ester under mild conditions.
Major Products Formed
Hydrolysis: N-α-Cbz-L-glutamine and p-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-D-Gln-Onp is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialized peptides and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Z-D-Gln-Onp involves the hydrolysis of the ester bond by specific enzymes, releasing N-α-Cbz-L-glutamine and p-nitrophenol. The released p-nitrophenol can be quantitatively measured, making this compound a valuable substrate in enzymatic assays . The molecular targets and pathways involved include various proteases and esterases that catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Z-L-glutamine 4-nitrophenyl ester: Similar in structure but differs in the stereochemistry of the glutamine residue.
N-α-Cbz-L-glutamine p-nitrophenyl ester: Another stereoisomer with similar properties.
Uniqueness
Z-D-Gln-Onp is unique due to its specific stereochemistry, which makes it a valuable tool in stereospecific synthesis and enzymatic studies. Its high purity and stability also make it a preferred choice in various research applications .
Properties
IUPAC Name |
(4-nitrophenyl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQPDPRDVIJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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